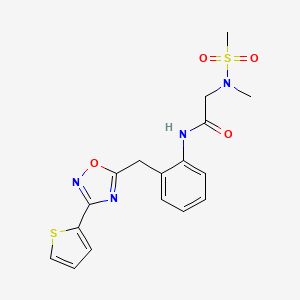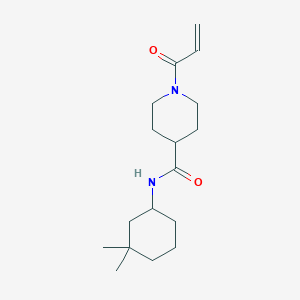![molecular formula C8H9F3N2O2 B2897904 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid CAS No. 1542128-92-6](/img/structure/B2897904.png)
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid” is a compound that contains a trifluoromethylpyridine (TFMP) moiety . It is part of a larger family of organic compounds containing fluorine, which have found applications in various fields such as agrochemical, pharmaceutical, and functional materials . The compound’s IUPAC name is 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)propanoic acid .
Synthesis Analysis
The synthesis of TFMP derivatives, including “2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid”, involves various methods . For instance, a palladium-catalyzed carbonylation reaction has been used to obtain a methylamide analogue . Additionally, a Sonogashira reaction between an aryl bromide and trimethylsilylacetylene resulted in a TMS-protected alkyne, which was then reacted with fluoroethylazide in a copper-catalyzed 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of “2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid” includes a pyrazole ring with two adjacent nitrogen atoms . The compound also contains a trifluoromethyl group, which is a subgroup of fluorinated compounds . The unique physicochemical properties of the fluorine atom contribute to the biological activities of these compounds .Chemical Reactions Analysis
The chemical reactions involving “2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid” include a Pd-catalyzed coupling reaction and a copper-catalyzed 1,3-dipolar cycloaddition . These reactions are part of the synthesis process of the compound .Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
Compounds containing trifluoromethylpyrazole groups are highlighted for their utility in chemical synthesis, serving as building blocks for developing heterocyclic compounds. These molecules can participate in reactions leading to the creation of diverse heterocycles, such as pyrazolo-imidazoles, thiazoles, and spiropyridines, showcasing their versatile reactivity and application in constructing complex molecular architectures for potential therapeutic agents (Gomaa & Ali, 2020). Furthermore, the ability of such compounds to undergo Knoevenagel condensation, a reaction integral to generating biologically active molecules, indicates their significant role in medicinal chemistry for developing new anticancer agents (Tokala, Bora, & Shankaraiah, 2022).
Biological Activities
The trifluoromethylpyrazole moiety is associated with a broad range of biological activities, including anti-inflammatory and antibacterial properties. Studies have emphasized the importance of the position of the trifluoromethyl group on the pyrazole nucleus, particularly at the 3- or 5-positions, in modulating the activity profile of these compounds. This structural feature underlines the potential of trifluoromethylpyrazoles in the development of novel anti-inflammatory and antibacterial agents with minimal side effects, providing a promising avenue for therapeutic exploration (Kaur, Kumar, & Gupta, 2015).
Environmental Impact
The environmental fate and behavior of related compounds, such as parabens which share functional groups with the subject compound, have been scrutinized for their persistence and potential endocrine-disrupting effects. While not directly related to 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid, research on parabens provides insight into the environmental implications of synthetic chemicals with similar functional groups. These studies highlight the ubiquity of such compounds in aquatic environments, stemming from their widespread use in consumer products and the consequent continuous introduction into the environment, emphasizing the need for understanding the environmental impact of chemically related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-4(7(14)15)5-3-12-13(2)6(5)8(9,10)11/h3-4H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFGXKHNYRKRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N(N=C1)C)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2897826.png)
amine dihydrochloride](/img/structure/B2897827.png)
![2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897828.png)


![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2897834.png)
![3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2897836.png)

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2897839.png)
![1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2897841.png)
![N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2897842.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methyl-4-oxophthalazine-1-carboxylate](/img/structure/B2897844.png)